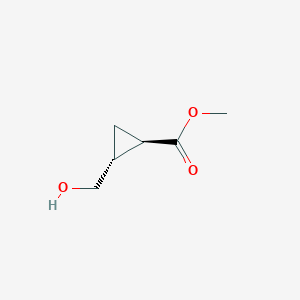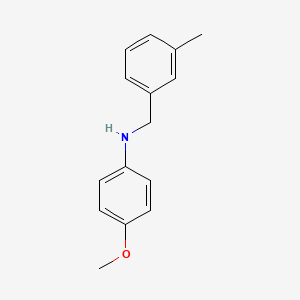![molecular formula C20H18ClN B3131579 N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline CAS No. 356530-33-1](/img/structure/B3131579.png)
N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline
Descripción general
Descripción
N-([1,1’-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline is an organic compound that features a biphenyl group attached to a chlorinated aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like chlorine gas, bromine, and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Chlorinated Anilines: Compounds with chlorine atoms attached to aniline derivatives.
Uniqueness
N-([1,1’-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline is unique due to its combination of a biphenyl group with a chlorinated aniline, which imparts distinct chemical and physical properties compared to simpler biphenyls or anilines .
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
IUPAC Name |
3-chloro-2-methyl-N-[(4-phenylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN/c1-15-19(21)8-5-9-20(15)22-14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICNXFKPKQTTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B3131540.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline](/img/structure/B3131565.png)





